2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-bis(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its ability to enhance metabolic stability, lipophilicity, and bioavailability .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target the respiratory system .
Mode of Action
It is suggested that similar compounds can activate csf for the asymmetric nucleophilic fluorination of sulfoniums .
Biochemical Pathways
It is known that similar compounds can catalyze a variety of bond-forming reactions such as c-c, c-n, c-o, c-s, and c-hal in high yields and excellent levels of enantiocontrol .
Result of Action
Similar compounds have been found to exhibit hazardous effects on the respiratory system .
Preparation Methods
The synthesis of 2-[3,5-bis(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This intermediate is then subjected to further reactions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[3,5-bis(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often involving nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3,5-bis(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar compounds to 2-[3,5-bis(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide include other trifluoromethyl-substituted molecules, such as:
3,5-bis(trifluoromethyl)phenyl isocyanate: Used in chemical derivatization and synthesis of complex molecules.
Tris(pentafluorophenyl)borane: A versatile reagent in organometallic chemistry. The uniqueness of 2-[3,5-bis(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6N2O/c11-9(12,13)6-1-5(3-8(17)18-19)2-7(4-6)10(14,15)16/h1-2,4,19H,3H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYSBKCOGRNGQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372633 |
Source
|
Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244022-74-0 |
Source
|
Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.